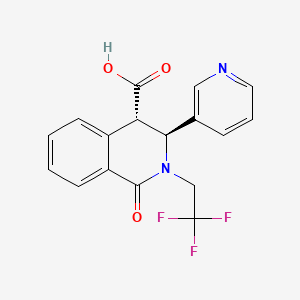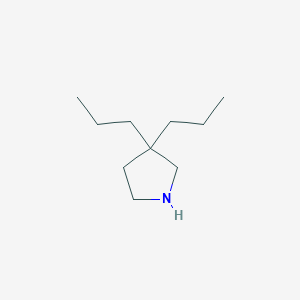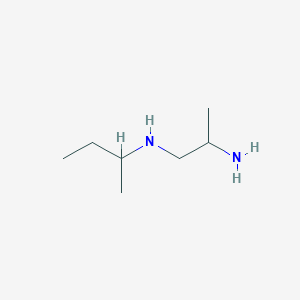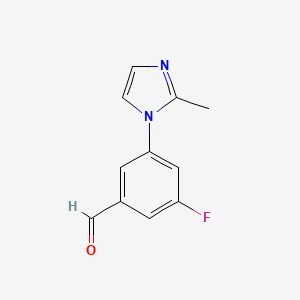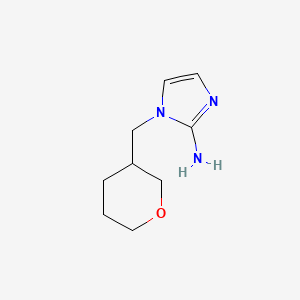![molecular formula C7H12N2S B13319603 [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol](/img/structure/B13319603.png)
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methanethiol group attached to the pyrazole ring, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol can be achieved through various synthetic routes. One common method involves the reaction of pyrazole derivatives with thiol-containing reagents under controlled conditions. For instance, the reaction of pyrazole-4-carbaldehydes with thiol reagents in the presence of catalysts like chloro(trimethyl)silane can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry: In chemistry, [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for research in medicinal chemistry. It can be explored for its antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive thiol group.
Mechanism of Action
The mechanism by which [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol exerts its effects involves its interaction with molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
[1-(Propan-2-yl)-1H-imidazol-2-yl]methanethiol: This compound shares a similar structure but features an imidazole ring instead of a pyrazole ring.
1-(4-Nitro-pyrazol-1-yl)-propan-2-one: Another pyrazole derivative with different functional groups, showcasing the diversity within this class of compounds.
Uniqueness: What sets [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol apart is its specific combination of a pyrazole ring and a methanethiol group. This unique structure can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
(1-propan-2-ylpyrazol-4-yl)methanethiol |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-4-7(5-10)3-8-9/h3-4,6,10H,5H2,1-2H3 |
InChI Key |
HQRRBDNRAPYLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



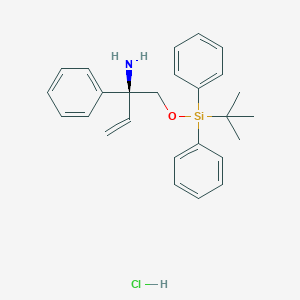
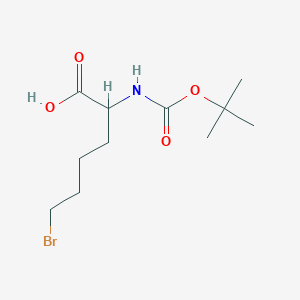
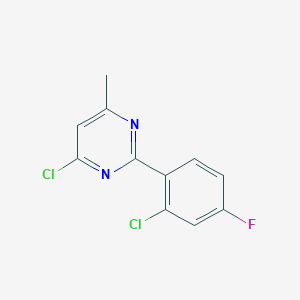
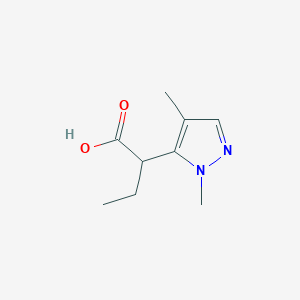
![2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13319553.png)
amine](/img/structure/B13319564.png)
![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
